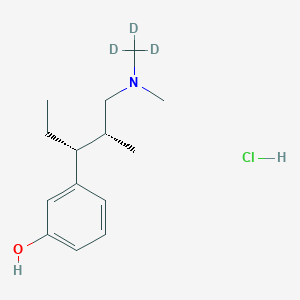

Tapentadol-d3 (hydrochloride) (CRM)

Description

Contextual Significance of Deuterated Analogs in Biomedical and Forensic Science Research

Deuterated analogs, which are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable in research. nih.gov This substitution, while a subtle molecular change, can significantly alter the pharmacokinetic profile of a drug, often by slowing down its metabolism. nih.gov This "deuterium switch" approach has been increasingly used to improve the properties of existing drugs. nih.gov

In analytical science, particularly in techniques like mass spectrometry, the use of deuterated compounds as internal standards is a widespread practice. nih.gov The key advantage is that the deuterated analog is chemically almost identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer, enabling precise quantification of the target compound. nih.govspringernature.com The use of a matching deuterated internal standard helps to account for any variability during sample extraction and analysis, thereby increasing the accuracy of the results. oup.com

Definitional Framework of Certified Reference Materials (CRMs) and Their Importance in Analytical Chemistry

A Certified Reference Material (CRM) is a standard or control used to verify the quality and traceability of products, validate analytical measurement methods, or calibrate instruments. wikipedia.orgxrfscientific.com CRMs are produced under strict manufacturing protocols and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org These materials are essential for ensuring the accuracy, precision, and reliability of measurement results in analytical chemistry. numberanalytics.com

The use of CRMs is a requirement for laboratories accredited under international standards like ISO/IEC 17025. wikipedia.org They provide a traceable link to recognized standards, allowing different laboratories to produce comparable and dependable data. numberanalytics.com CRMs can be pure substances, standard solutions, or matrix reference materials characterized for specific chemical or physical properties. wikipedia.org

Specific Role and Research Utility of Tapentadol-d3 (hydrochloride) as an Isotopic Standard

Tapentadol-d3 (hydrochloride) (CRM) is specifically designed for use as an internal standard for the quantification of tapentadol (B1681240). glpbio.comcaymanchem.com Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a µ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. japsonline.comwikipedia.orgnih.gov

In research and forensic applications, accurate measurement of tapentadol levels in biological matrices like blood, plasma, or urine is crucial. nih.govjapsonline.comoup.com Tapentadol-d3, being a stable isotope-labeled version of tapentadol, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. japsonline.com Its use allows for the precise and accurate quantification of tapentadol, even at low concentrations, by correcting for matrix effects and variations in instrument response. japsonline.combibliomed.org

Historical Development and Evolution of Deuterated Opioid Analogs in Research

The use of deuterated compounds in drug research dates back to the early 1960s. nih.gov One of the earliest examples was the study of d3-morphine, which demonstrated a reduced rate of biotransformation compared to its non-deuterated counterpart. bioscientia.de This highlighted the potential of deuteration to modify the metabolic fate of drugs.

The development of fentanyl in 1959 and its subsequent analogs marked a significant phase in opioid research. pnnl.gov Over the years, the synthesis of various opioid analogs, including deuterated versions, has been driven by the need for more effective analgesics with improved safety profiles and for reliable analytical standards. mdpi.com The "deuterium switch" strategy gained significant commercial interest, leading to the development and FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govbioscientia.de This paved the way for the development of other deuterated pharmaceuticals. In the context of analytical chemistry, the synthesis of deuterated opioid analogs like Tapentadol-d3 has been crucial for advancing the accuracy and reliability of toxicological and pharmacokinetic studies. oup.com

Physicochemical Properties of Tapentadol-d3 (hydrochloride)

| Property | Value |

| Formal Name | 3-[(1R,2R)-3-(dimethylamino-d3)-1-ethyl-2-methylpropyl]-phenol, monohydrochloride |

| CAS Number | 1435782-38-9 caymanchem.com |

| Molecular Formula | C₁₄H₂₀D₃NO • HCl caymanchem.com |

| Formula Weight | 260.8 caymanchem.com |

| Purity | ≥98% |

| Formulation | A 1 mg/ml solution in methanol (B129727) or a neat solid caymanchem.comcaymanchem.com |

| Storage | -20°C glpbio.com |

| Stability | ≥ 2 years caymanchem.com |

Research Applications of Tapentadol-d3 (hydrochloride) (CRM)

| Application Area | Description | Research Findings |

| Pharmacokinetic Studies | Used as an internal standard to accurately determine the concentration of tapentadol in biological samples over time. | A study on the pharmacokinetics of tapentadol in rabbits utilized Tapentadol-d3 as an internal standard for LC-MS/MS analysis, enabling the development of a rapid, specific, and sensitive method. japsonline.com |

| Forensic Toxicology | Employed in the quantitative analysis of tapentadol in post-mortem or driving-under-the-influence cases. | In forensic analysis, deuterated analogs like Tapentadol-d3 are crucial for the confirmation of presumptive positive results from immunoassays, ensuring high specificity and accuracy. oup.com |

| Urine Drug Testing | Serves as a reliable internal standard for the detection and quantification of tapentadol and its metabolites in urine samples. | A method for determining tapentadol and its metabolite in urine and oral fluid was validated using a deuterated internal standard, demonstrating the method's accuracy and precision. oup.com |

| Bioavailability Studies | Essential for comparing the bioavailability of different formulations of tapentadol. | An LC-MS/MS technique using Tapentadol-d3 as an internal standard was successfully applied to a bioavailability study of tapentadol in healthy rabbits. bibliomed.org |

Properties

IUPAC Name |

3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELFLGGRLLOERW-RSOVORQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344782 | |

| Record name | Tapentadol-d3 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435782-38-9 | |

| Record name | Tapentadol-d3 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metrological Characterization and Certification Processes for Tapentadol D3 Hydrochloride Certified Reference Material

Adherence to International Standards for Reference Material Production and Testing

The reliability of a CRM is fundamentally linked to the quality management systems under which it is produced and tested. For Tapentadol-d3 (hydrochloride) CRM, this necessitates compliance with key international standards that define the requirements for competence and operational consistency.

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," is a critical standard for any organization involved in the characterization of CRMs. For Tapentadol-d3 (hydrochloride) CRM, this means that all analytical measurements contributing to the assignment of the certified value are performed in a laboratory that has demonstrated technical competence and the ability to generate valid results. Key aspects of compliance include:

Validated Analytical Methods: The analytical methods used for purity and concentration determination are thoroughly validated to ensure they are accurate, precise, and specific for Tapentadol-d3 (hydrochloride).

Calibrated Instrumentation: All instruments, such as analytical balances, chromatographs, and mass spectrometers, are regularly calibrated using traceable standards to ensure their measurements are accurate.

Proficiency Testing: The laboratory participates in proficiency testing schemes to externally verify its analytical performance against other competent laboratories.

Personnel Competence: The analysts performing the tests are appropriately qualified, trained, and experienced in the relevant analytical techniques.

ISO 17034, "General requirements for the competence of reference material producers," sets out the criteria for the production of high-quality reference materials. For Tapentadol-d3 (hydrochloride) CRM, adherence to this standard ensures that the entire process, from material sourcing to certification and distribution, is controlled and documented. Key requirements include:

Material Selection and Handling: The starting material for Tapentadol-d3 (hydrochloride) is carefully selected for its high purity and isotopic enrichment. Appropriate handling and storage conditions are maintained throughout the production process to prevent contamination and degradation.

Homogeneity and Stability Studies: The batch of Tapentadol-d3 (hydrochloride) CRM is rigorously tested to ensure its homogeneity, meaning that the property value is consistent across all units of the material. Stability studies are also conducted under various conditions (e.g., temperature, light) to establish the shelf-life and recommended storage conditions.

Certification Process: A well-defined certification process is followed to assign the certified property value and its associated uncertainty. This process is based on metrologically valid procedures. caymanchem.com

Establishment of Certified Property Values and Associated Uncertainties

The certified value of a CRM, such as the concentration of Tapentadol-d3 (hydrochloride) in a solution, is the cornerstone of its utility. This value is not a single number but a range defined by the certified value and its associated measurement uncertainty.

The determination of the purity of the Tapentadol-d3 (hydrochloride) neat material is a critical step in the value assignment process. A mass balance approach is often employed, which involves the independent determination of the purity and all significant impurities. The purity is then calculated by subtracting the sum of the impurities from 100%. Common analytical techniques used include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is used to separate and quantify organic impurities. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS may also be used.

Thermogravimetric Analysis (TGA): This technique is used to determine the content of volatile impurities, such as residual solvents and water.

Karl Fischer Titration: This is a specific method for the accurate determination of water content.

Residual Inorganic Analysis: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be used to quantify any non-volatile inorganic impurities.

Table 1: Example Data for Purity Assessment of Tapentadol-d3 (hydrochloride) Neat Material

| Analytical Method | Analyte/Impurity | Result |

| HPLC-UV | Chromatographic Purity | 99.85% |

| TGA | Volatile Content | 0.10% |

| Karl Fischer Titration | Water Content | 0.05% |

| Mass Balance Purity | Calculated Purity | 99.70% |

Once the purity of the neat material is established, a solution CRM is typically prepared by dissolving a precisely weighed amount of the material in a specific volume of a high-purity solvent. The certified concentration value is then assigned, and a comprehensive uncertainty budget is calculated. This budget identifies and quantifies all significant sources of uncertainty in the measurement process.

The combined standard uncertainty () is typically calculated using the following formula, which combines the standard uncertainties of the individual components:

[ u_c = \sqrt{u_{char}^2 + u_{hom}^2 + u_{stab}^2} ]

where:

is the uncertainty associated with the characterization (purity of the neat material and gravimetric preparation).

is the uncertainty due to any inhomogeneity of the material.

is the uncertainty related to the long-term and short-term stability of the material.

The expanded uncertainty () is then calculated by multiplying the combined standard uncertainty by a coverage factor (), which is typically 2, providing a level of confidence of approximately 95%.

Table 2: Example Uncertainty Budget for a Tapentadol-d3 (hydrochloride) CRM Solution (1 mg/mL)

| Uncertainty Component | Source of Uncertainty | Relative Standard Uncertainty (%) |

| Purity of Neat Material | 0.15 | |

| Gravimetric Weighing | 0.05 | |

| Volumetric Preparation | 0.10 | |

| Homogeneity | 0.08 | |

| Long-term Stability | 0.12 | |

| Combined Standard Uncertainty () | 0.25% | |

| Expanded Uncertainty () (k=2) | 0.50% |

Assessment of Metrological Traceability to SI Units

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For Tapentadol-d3 (hydrochloride) CRM, traceability to the SI is essential for ensuring the comparability of measurement results over time and between different laboratories.

The traceability of the certified concentration value is established through an unbroken chain of comparisons to appropriate national or international standards. Key aspects of this traceability chain include:

Mass: The mass of the Tapentadol-d3 (hydrochloride) neat material and the volume of the solvent are measured using balances and volumetric glassware that are calibrated with standards traceable to the SI unit of mass (kilogram).

Purity: The purity of the neat material is determined using methods that are validated and calibrated with high-purity standards, where available.

Volume: The concentration of the final solution is traceable to the SI units of mass (kilogram) and volume (liter).

A statement of metrological traceability is a mandatory component of the certificate of analysis for a Tapentadol-d3 (hydrochloride) CRM. caymanchem.com This statement provides users with the confidence that their measurements made using this CRM are traceable to the highest metrological level.

Evaluation of Homogeneity and Stability of the Certified Reference Material

A fundamental aspect of the certification process for Tapentadol-d3 (hydrochloride) CRM is the thorough evaluation of its homogeneity and stability. lipomed-shop.comgcms.cz These characteristics ensure that every unit of the CRM is consistent and that its certified properties remain valid over its shelf life.

Stability testing is performed to establish the shelf life of the Tapentadol-d3 (hydrochloride) CRM and to determine the appropriate storage and shipping conditions. gcms.czfda.gov This involves both accelerated and real-time stability studies.

Accelerated Stability Studies:

Accelerated stability studies are designed to predict the long-term stability of the CRM by subjecting it to elevated stress conditions, typically high temperatures. For instance, some reference material providers conduct short-term stability studies at various temperatures, such as -18°C and +40°C for a period of two weeks, to ensure that the product's purity is not compromised during transport at ambient temperatures. The data from these studies are often used to support the shipping conditions.

While specific data for Tapentadol-d3 (hydrochloride) CRM is not publicly available, a typical accelerated stability study design would involve:

| Study Parameter | Description |

| Storage Conditions | Samples are stored at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity. |

| Time Points | Samples are analyzed at predetermined intervals (e.g., 1, 2, 4 weeks). |

| Analytical Method | A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is used to detect any degradation of the compound. |

| Data Analysis | The rate of degradation at elevated temperatures is used to predict the shelf life at the recommended storage temperature using models like the Arrhenius equation. |

Real-Time Stability Studies:

Real-time stability studies involve storing the CRM under the recommended storage conditions for the duration of its proposed shelf life and monitoring its properties at regular intervals. For Tapentadol-d3 (hydrochloride) CRM, the recommended long-term storage is typically at -20°C. caymanchem.com Manufacturers often state a stability of at least two years under these conditions. caymanchem.com

A representative real-time stability study protocol would include:

| Study Parameter | Description |

| Storage Conditions | Samples are stored at the recommended long-term storage temperature (e.g., -20°C). |

| Time Points | Samples are analyzed at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months). |

| Analytical Method | The same validated, stability-indicating analytical method used in the accelerated studies is employed to ensure consistency. |

| Acceptance Criteria | The measured property value (e.g., purity, concentration) must remain within the specified acceptance limits throughout the study. |

The combination of accelerated and real-time stability data provides a high degree of confidence in the assigned shelf life of the Tapentadol-d3 (hydrochloride) CRM.

Homogeneity testing is a critical step to ensure that every vial or unit of the CRM has the same concentration and purity within the stated uncertainty. lipomed-shop.comgcms.cz This guarantees that any sample taken from any unit of the batch is representative of the entire batch. The homogeneity of the CRM is assessed according to internationally recognized procedures.

The testing protocol for homogeneity typically involves the following steps:

Sampling: A statistically relevant number of units are randomly selected from the entire batch of the CRM.

Analysis: Multiple subsamples are taken from each selected unit and analyzed using a precise and validated analytical method, often the same method used for purity determination and stability testing.

Statistical Analysis: The data from the analysis is subjected to statistical evaluation, such as Analysis of Variance (ANOVA), to assess both the within-unit and between-unit homogeneity. This analysis determines if there are any significant differences in the property values among the different units.

Below is a conceptual table illustrating the kind of data that would be generated from a homogeneity study, although specific data for Tapentadol-d3 (hydrochloride) CRM is proprietary to the manufacturers.

| Parameter | Description |

| Number of Units Tested | A representative number of units selected from the batch (e.g., 10-15 units). |

| Number of Replicates per Unit | Multiple measurements taken from each unit to assess within-unit variability (e.g., 2-3 replicates). |

| Analytical Method | A high-precision method such as LC-MS/MS. |

| Statistical Method | Analysis of Variance (ANOVA) to determine between-unit and within-unit variance. |

| Acceptance Criteria | The between-unit variation must be statistically insignificant compared to the method precision and the overall uncertainty of the certified value. |

The successful completion of these rigorous metrological characterization and certification processes ensures that Tapentadol-d3 (hydrochloride) CRM is a reliable and accurate reference material for its intended analytical applications.

Advanced Analytical Applications of Tapentadol D3 Hydrochloride in Quantitative Research

Mass Spectrometry-Based Quantification Methodologies

The cornerstone of modern bioanalysis, mass spectrometry, when coupled with chromatographic separation techniques, offers unparalleled sensitivity and selectivity. Tapentadol-d3 (hydrochloride) is instrumental in these applications, mitigating potential analytical errors and enhancing data quality.

LC-MS/MS is a premier technique for the quantification of drugs in biological matrices due to its high sensitivity and specificity. The development of a robust LC-MS/MS method for Tapentadol (B1681240) relies heavily on the use of a suitable internal standard, with Tapentadol-d3 being the ideal choice. japsonline.com

A validated LC-MS/MS method for the determination of Tapentadol in human plasma using Tapentadol-d3 as an internal standard has been established. japsonline.com The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent. japsonline.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Tapentadol and Tapentadol-d3. japsonline.com

For instance, a published method utilizes the transition of m/z 222.2 → 177.1 for Tapentadol and m/z 228.2 → 183.1 for Tapentadol-d3 in positive ionization mode. japsonline.com The validation of such a method encompasses several key parameters to ensure its reliability, as detailed in the table below. japsonline.com

Table 1: LC-MS/MS Method Validation Parameters for Tapentadol Quantification using Tapentadol-d3 Internal Standard

| Parameter | Finding |

|---|---|

| Linearity Range | 0.121 to 35.637 ng/mL (R² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |

| Intra-day Precision (% RSD) | 1.73% to 11.38% |

| Inter-day Precision (% RSD) | Within 8.62% and 11.38% |

| Intra-day Accuracy | 97.34% to 103.74% |

| Inter-day Accuracy | 97.34% to 103.74% |

| Average Process Efficiency (Tapentadol) | 77.38% |

This comprehensive validation demonstrates that the method is sensitive, accurate, and precise for the quantification of Tapentadol in a biological matrix. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful analytical technique for the quantification of Tapentadol. For GC-MS analysis, chemical derivatization is often employed to enhance the volatility and thermal stability of the analyte. jfda-online.com While less common than LC-MS/MS for this application, a validated GC-MS method can provide reliable quantitative results.

A typical GC-MS method for Tapentadol would involve the following:

Sample Preparation: Extraction of Tapentadol from the biological matrix.

Derivatization: To improve chromatographic properties, though not always necessary.

GC Separation: Utilizing a capillary column, such as a DB-5 MS, to separate Tapentadol from other matrix components. swgdrug.org

MS Detection: Operating in selected ion monitoring (SIM) or full scan mode to detect and quantify the analyte. swgdrug.org

In such a method, Tapentadol-d3 would be added at the beginning of the sample preparation process to serve as an internal standard, correcting for any variability during extraction and analysis.

Table 2: Exemplary GC-MS Method Parameters for Tapentadol Analysis

| Parameter | Specification |

|---|---|

| Gas Chromatograph | |

| Column | DB-5 MS (or equivalent); 15m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C, ramp to 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| MS Source Temperature | 250°C |

| MS Quadrupole Temperature | 150°C |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, Tapentadol-d3) to the sample. This "isotope-labeled standard" acts as an internal calibrant.

The key advantages of using Tapentadol-d3 in an IDMS workflow are:

Physicochemical Similarity: Tapentadol-d3 is chemically identical to Tapentadol, ensuring that it behaves similarly during all stages of sample preparation, including extraction, derivatization, and chromatographic separation.

Mass Spectrometric Distinction: Despite its chemical similarity, the mass difference between Tapentadol-d3 and Tapentadol allows for their distinct detection by the mass spectrometer.

By measuring the ratio of the signal from the unlabeled analyte (Tapentadol) to the labeled internal standard (Tapentadol-d3), it is possible to accurately determine the concentration of Tapentadol in the original sample. This ratio corrects for any sample loss during preparation and any variations in instrument response, leading to highly reliable results.

Role as an Internal Standard in Bioanalytical Assay Development and Validation

The use of a stable isotope-labeled internal standard like Tapentadol-d3 is considered the gold standard in bioanalytical method development and validation. Its primary role is to compensate for the variability inherent in the analytical process. This includes variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.

By adding a fixed concentration of Tapentadol-d3 to all calibration standards, quality control samples, and unknown study samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the assay, as any systematic or random errors affecting the analyte will likely affect the internal standard in the same manner, thus canceling out the error in the ratio. The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation.

Application in Non-Clinical Sample Analysis for Research Purposes

In non-clinical research, Tapentadol-d3 is essential for accurately quantifying Tapentadol in various experimental settings, providing reliable data for pharmacokinetic and metabolic studies.

In vitro experimental systems, such as human liver microsomes, are commonly used to study the metabolic fate of drug candidates. researchgate.net These systems help in identifying potential metabolites and understanding the enzymes involved in the drug's metabolism. researchgate.net

In a typical in vitro metabolism study of Tapentadol, the compound is incubated with human liver microsomes. To accurately quantify the remaining parent drug over time, Tapentadol-d3 is added as an internal standard to the reaction mixture at the quenching step. The samples are then processed and analyzed by LC-MS/MS. The use of Tapentadol-d3 allows for precise determination of the rate of metabolism of Tapentadol, a critical parameter in early drug discovery.

Table 3: Application in a Hypothetical in vitro Human Liver Microsomal Stability Assay

| Experimental Step | Role of Tapentadol-d3 (hydrochloride) (CRM) |

|---|---|

| Incubation | Tapentadol is incubated with human liver microsomes and cofactors. |

| Reaction Quenching | A solution containing Tapentadol-d3 is added to stop the metabolic reaction at specific time points. |

| Sample Preparation | Proteins are precipitated, and the supernatant is prepared for analysis. Tapentadol-d3 undergoes the same processing as Tapentadol. |

| LC-MS/MS Analysis | The ratio of Tapentadol to Tapentadol-d3 is measured to accurately quantify the amount of Tapentadol remaining. |

| Data Interpretation | The rate of disappearance of Tapentadol is calculated to determine its metabolic stability. |

Analysis in Biological Matrices from Animal Models

The quantification of xenobiotics in biological matrices from animal models is a fundamental aspect of preclinical research. Tapentadol-d3 (hydrochloride) (CRM) is instrumental in the development and validation of sensitive analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for determining the concentration of tapentadol in these complex samples. japsonline.comacs.org

Research has demonstrated the successful application of Tapentadol-d3 in pharmacokinetic studies involving various animal models. For instance, a validated LC-MS/MS method was developed for the quantification of tapentadol in rabbit plasma, utilizing Tapentadol-d3 as the internal standard. japsonline.comjapsonline.com The sample preparation involved solid-phase extraction to isolate tapentadol and the internal standard from plasma constituents. japsonline.com This method proved to be rapid, specific, and sensitive, making it suitable for high-throughput analysis in bioavailability studies. japsonline.com

In another study focusing on rat plasma, a highly sensitive LC-MS/MS method was developed for the simultaneous quantification of tapentadol and other compounds. acs.org This method employed a straightforward single-step protein precipitation technique for sample preparation, highlighting the versatility of using deuterated internal standards in different extraction protocols. acs.org The presence of Tapentadol-d3 ensures that any variability during the extraction or injection phase affects both the analyte and the standard, allowing for accurate correction and reliable quantification. texilajournal.com

The findings from these studies underscore the utility of Tapentadol-d3 in preclinical research, enabling the precise measurement of tapentadol concentrations in small sample volumes, which is often a critical requirement when working with animal models like rats and mice. acs.orgnih.gov

Table 1: Performance of a Validated LC-MS/MS Method Using Tapentadol-d3 in Rabbit Plasma japsonline.comjapsonline.com

| Parameter | Result |

|---|---|

| Analyte | Tapentadol |

| Internal Standard | Tapentadol-d3 |

| Biological Matrix | Rabbit Plasma |

| Linearity Range | 0.121 to 35.637 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Lower Limit of Quantification (LOQ) | 0.121 ng/mL |

| Intra-day Precision (% RSD) | 1.73% to 11.38% |

| Inter-day Precision (% RSD) | Within 8.62% |

| Intra-day and Inter-day Accuracy | 97.34% to 103.74% |

| Average Process Efficiency (Tapentadol) | 77.38% |

Methodological Considerations for High-Throughput Screening in Research Laboratories

High-Throughput Screening (HTS) is a critical component of modern drug discovery, involving the rapid, automated testing of large numbers of compounds for biological activity. tdcommons.ai When quantitative data is required from these screens, particularly using mass spectrometry, the inclusion of a reliable internal standard is paramount. Tapentadol-d3 (hydrochloride) (CRM) is well-suited for this application in research focused on tapentadol.

The primary considerations for incorporating Tapentadol-d3 into an HTS workflow include:

Automation Compatibility : Sample preparation in HTS is heavily automated, often using liquid handling robots and 96- or 1536-well plates. technologynetworks.com The internal standard solution containing Tapentadol-d3 must be added precisely and consistently to every well, including calibrators, quality controls, and unknown samples.

Matrix Effect Compensation : In HTS, rapid chromatographic gradients are used to reduce cycle times, which can increase the likelihood of co-eluting matrix components that cause ion suppression or enhancement. texilajournal.com As Tapentadol-d3 is chemically identical to tapentadol, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal. scispace.com

Miniaturization and Sensitivity : HTS assays are often miniaturized to conserve reagents and samples. This necessitates highly sensitive analytical instrumentation, such as a triple quadrupole mass spectrometer, to achieve the required lower limits of quantification. technologynetworks.com The use of a CRM like Tapentadol-d3 supports the validation of such sensitive methods. japsonline.com

Data Processing : Automated software is used to process the large volumes of data generated. The software must be configured to calculate the peak area ratio of the analyte (tapentadol) to the internal standard (Tapentadol-d3) for generating the calibration curve and quantifying the unknown samples. oup.com

Mass spectrometry is increasingly adopted in HTS as a label-free technique that provides direct evidence of substrate-to-product conversion, reducing the risk of compound interference that can affect fluorescence or luminescence-based assays. technologynetworks.com In this context, the role of a deuterated internal standard like Tapentadol-d3 is indispensable for ensuring data quality and reliability across thousands of samples.

Table 2: Key Considerations for Tapentadol-d3 in HTS Methodologies

| Consideration | Implication in HTS |

|---|---|

| Internal Standard Purity | Use of a CRM ensures high chemical and isotopic purity, preventing interference with the analyte signal. |

| Concentration Selection | The concentration of Tapentadol-d3 should be optimized to provide a stable and robust signal without saturating the detector. |

| Timing of Addition | The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. |

| Chromatographic Co-elution | The analytical method must be designed to ensure that Tapentadol and Tapentadol-d3 co-elute to provide effective correction for matrix effects. |

| Isotopic Contribution | The potential for isotopic contribution from the analyte to the internal standard's mass channel (and vice-versa) should be assessed and confirmed to be negligible. |

Quality Control and Data Interpretation in Quantitative Analytical Research

The reliability of quantitative data is contingent upon a robust quality control (QC) system and correct data interpretation. The use of Tapentadol-d3 (hydrochloride) as a CRM is central to both aspects in the analysis of tapentadol.

Quality Control: A CRM is a standard with a certified property value, produced by a technically competent body, ensuring its suitability for calibrating equipment and validating analytical methods. bertin-bioreagent.com In practice, Tapentadol-d3 is used to prepare an internal standard working solution that is added to all calibration standards, QC samples, and study samples.

QC samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside study samples to monitor the performance of the analytical method. Key validation parameters assessed using these QC samples include:

Accuracy : The closeness of the mean measured concentration to the nominal concentration, often expressed as a percentage bias. japsonline.com

Precision : The degree of scatter among a series of measurements, expressed as the relative standard deviation (%RSD). This is evaluated within a single analytical run (intra-day) and across multiple runs (inter-day). japsonline.comjapsonline.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio (Tapentadol/Tapentadol-d3) against the nominal concentration, with a correlation coefficient (R²) close to 1.0 indicating good linearity. impactfactor.org

Recovery : The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a post-extraction spiked sample. The internal standard helps normalize for variations in recovery. japsonline.com

Data Interpretation: The fundamental principle of using an internal standard is quantitation by ratio. The concentration of tapentadol in an unknown sample is determined by calculating the peak area ratio of the analyte to the known, constant concentration of the Tapentadol-d3 internal standard. This ratio is then applied to the calibration curve to interpolate the concentration of the analyte.

This approach effectively corrects for potential errors that can occur during the analytical process. For example, if there is a slight variation in the injection volume, both the analyte and the internal standard will be affected proportionally, leaving their ratio unchanged and the final calculated concentration accurate. scispace.comclearsynth.com Similarly, the internal standard compensates for signal drift in the mass spectrometer and variations in extraction efficiency between samples. texilajournal.com

Table 3: Example Quality Control Acceptance Criteria for a Bioanalytical Method japsonline.comjapsonline.com

| QC Parameter | Acceptance Criteria |

|---|---|

| Calibration Curve | At least 75% of standards must be within ±15% of nominal value (±20% for LLOQ); R² ≥ 0.99 |

| Accuracy | Mean concentration at each QC level must be within ±15% of the nominal value. |

| Precision (%RSD) | Must not exceed 15% for QC samples (20% for LLOQ). |

| QC Sample Acceptance | At least 67% of QC samples and at least 50% at each concentration level must meet accuracy and precision criteria. |

Applications in Preclinical and Basic Science Research of Tapentadol Metabolism

Investigation of Tapentadol (B1681240) Metabolic Pathways utilizing Deuterated Analogs as Probes

Deuterated analogs like Tapentadol-d3 are instrumental in tracing and quantifying the metabolic products of the parent drug. The distinct mass of the deuterated compound allows for clear differentiation from the non-deuterated tapentadol and its metabolites in mass spectrometry-based analyses.

While tapentadol is primarily metabolized through Phase II conjugation, a smaller portion undergoes Phase I oxidative reactions mediated by the cytochrome P450 (CYP450) enzyme system. researchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the specific isoforms involved. The formation of the main Phase I metabolites, N-desmethyltapentadol (M2) and hydroxy-tapentadol (M1), is catalyzed by several CYP enzymes. portico.org Specifically, CYP2C9, CYP2C19, and CYP2C8 are involved in the N-demethylation to M2, while CYP2D6, CYP2B6, and CYP2C19 contribute to the formation of M1. portico.org

A study evaluating 31 CYP2C19 alleles in vitro demonstrated that genetic variations in this enzyme can significantly alter the metabolism of tapentadol to N-desmethyltapentadol. mums.ac.irnih.gov For instance, some variants like CYP2C1929 and L16F showed markedly increased intrinsic clearance, while others, such as CYP2C193 and 35FS, had no detectable enzyme activity. mums.ac.ir This highlights the importance of understanding the genetic factors that can influence individual responses to tapentadol.

Table 1: Cytochrome P450 Enzymes Involved in Tapentadol Phase I Metabolism

| Metabolite | Forming CYP450 Enzymes |

| N-desmethyltapentadol (M2) | CYP2C9, CYP2C19, CYP2C8 |

| Hydroxy-tapentadol (M1) | CYP2D6, CYP2B6, CYP2C19 |

This table summarizes the primary cytochrome P450 enzymes responsible for the Phase I metabolism of tapentadol based on in vitro studies.

The major metabolic pathway for tapentadol is Phase II glucuronidation, which involves the conjugation of the parent drug with glucuronic acid. researchgate.netportico.orgdovepress.com This process is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. In vitro studies have identified UGT1A9, UGT2B7, and UGT1A6 as the primary isoforms responsible for human tapentadol glucuronidation. researchgate.netportico.org The main metabolite formed is tapentadol-O-glucuronide. researchgate.netportico.org

Table 2: Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms in Tapentadol Phase II Metabolism

| UGT Isoform | Role in Tapentadol Glucuronidation |

| UGT1A9 | Major |

| UGT2B7 | Major |

| UGT1A6 | Major |

This table lists the key UGT isoforms involved in the extensive Phase II metabolism of tapentadol in humans.

Characterization of Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays using liver microsomes and hepatocytes are crucial for predicting a drug's in vivo behavior. nuvisan.com These assays help determine the intrinsic clearance of a compound, which reflects the inherent ability of the liver to eliminate it. nuvisan.comnih.gov For tapentadol, in vitro studies in human liver microsomes and fresh human hepatocytes have been conducted to evaluate its metabolic stability and potential for drug-drug interactions. researchgate.netnih.govscispace.com These studies have shown that tapentadol does not significantly induce or inhibit major CYP450 enzymes at clinically relevant concentrations, suggesting a low likelihood of clinically significant drug-drug interactions mediated by this system. researchgate.netnih.govcda-amc.ca

Comparing intrinsic clearance values between microsomes and hepatocytes can provide additional mechanistic insights. nih.gov For compounds primarily metabolized by CYP enzymes, the clearance values are often comparable between the two systems. nih.gov However, for drugs that also undergo significant non-CYP metabolism, such as glucuronidation by UGTs, hepatocytes can show a faster clearance rate. nih.gov

Elucidation of Species-Specific Metabolic Profiles in Non-Human Animal Models

Preclinical studies in various animal models are essential to understand species-specific differences in drug metabolism, which can impact the translation of animal data to humans. nih.gov The metabolism of tapentadol has been investigated in several species, including mice, rats, dogs, and monkeys. nih.govtga.gov.au

Table 3: Comparison of Tapentadol Metabolism in Different Species

| Species | Primary Metabolic Pathway | Key Metabolites | Notes |

| Human | Glucuronidation (Phase II) | Tapentadol-O-glucuronide, N-desmethyltapentadol (M2) | Phase I metabolism is a minor pathway. researchgate.netportico.org |

| Rat | Glucuronidation (Phase II) | Tapentadol-O-glucuronide | Metabolic profile similar to humans. fda.gov |

| Dog | Glucuronidation (Phase II) | Tapentadol-O-glucuronide | Metabolic profile similar to humans. fda.govavma.org |

| Mouse | Glucuronidation (Phase II) | Not specified in detail | Overall pattern similar to other species. tga.gov.au |

This table provides a comparative overview of tapentadol metabolism in different species based on available preclinical data.

Application in Drug-Drug Interaction Studies (non-clinical, in vitro and in vivo animal models)

Tapentadol-d3 (hydrochloride) (CRM) is a valuable tool in non-clinical drug-drug interaction studies. By using the deuterated standard, researchers can accurately quantify changes in tapentadol concentrations when co-administered with other drugs in both in vitro and in vivo animal models.

In vitro investigations have indicated that tapentadol is unlikely to cause clinically relevant drug-drug interactions mediated by the CYP450 system. nih.govcda-amc.ca However, since tapentadol is extensively metabolized by UGT enzymes, there is a potential for interactions with drugs that inhibit or induce these enzymes. An in vivo study in Wistar rats investigated the interaction between tapentadol and sorafenib, a potent UGT inhibitor. researchgate.netnih.gov The co-administration resulted in increased plasma concentrations of both tapentadol and its glucuronide metabolite, indicating a significant drug-drug interaction. researchgate.netnih.gov

Pharmacokinetic Research in Non-Clinical Animal Models employing Tapentadol-d3 as an Internal Standard

In pharmacokinetic studies, an internal standard is crucial for accurate and precise quantification of the drug and its metabolites in biological matrices. japsonline.com Tapentadol-d3 (hydrochloride) (CRM) is ideally suited for this purpose due to its chemical similarity to tapentadol and its distinct mass. caymanchem.comsigmaaldrich.comcerilliant.com Its use allows for correction of any variability during sample preparation and analysis.

Several pharmacokinetic studies in non-clinical animal models have utilized deuterated tapentadol as an internal standard. avma.orgoup.com For example, in a study investigating the pharmacokinetics of tapentadol in dogs, D3-tapentadol and D3-tapentadol-o-glucuronide were used as internal standards for the quantification of tapentadol and its metabolites in plasma. avma.org This enabled the researchers to accurately determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). avma.org Similarly, a validated LC-MS/MS method for the quantification of tapentadol in rabbit plasma also employed tapentadol-d3 as an internal standard. japsonline.com

Emerging Research Areas and Future Perspectives for Tapentadol D3 Hydrochloride

Development of Novel Analytical Platforms for Comprehensive Tapentadol (B1681240) and Metabolite Profiling

The accurate quantification of tapentadol and its metabolites is crucial in both clinical and forensic toxicology. Modern analytical platforms, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity and selectivity for this purpose. jst.go.jpveedalifesciences.com In these sophisticated methods, Tapentadol-d3 (hydrochloride) (CRM) is indispensable as an internal standard. scispace.com

Internal standards are critical for ensuring the accuracy and precision of quantitative bioanalysis. tandfonline.comresearchgate.net They are added at a known, fixed concentration to every sample at the earliest stage of processing. nih.gov This allows for the correction of variability that can occur during the analytical workflow, including sample extraction, chromatographic separation, and mass spectrometric detection. researchgate.netdovepress.com By tracking the ratio of the analyte's signal to the internal standard's signal, researchers can compensate for analyte loss during sample preparation and fluctuations in instrument response, such as those caused by matrix effects. dovepress.comtandfonline.com Matrix effects, which arise from co-eluting endogenous compounds in biological samples suppressing or enhancing the analyte's ionization, are a significant challenge in bioanalysis that stable isotope-labeled internal standards (SIL-IS) are uniquely suited to overcome. tandfonline.comtandfonline.com

Research has focused on developing and validating robust LC-MS/MS methods for the simultaneous determination of tapentadol and its primary active metabolite, N-desmethyltapentadol (DMT), in various biological matrices like urine, oral fluid, and plasma. jst.go.jpmdpi.comchromatographyonline.com These methods rely on SIL-IS like Tapentadol-d3 to achieve the necessary precision and accuracy, with some methods demonstrating the ability to quantify tapentadol down to low nanogram-per-milliliter levels. mdpi.comsigmaaldrich.com The use of a deuterated standard is considered the gold standard because it co-elutes with the unlabeled analyte and experiences nearly identical ionization and matrix effects, thus providing the most reliable correction. nih.gov

Expanding the Scope of Certified Reference Materials for Related Opioid Research Analogs

The landscape of opioid use and misuse is continually evolving, marked by the rapid emergence of novel psychoactive substances (NPS), including new synthetic opioids and fentanyl analogs. sigmaaldrich.comfrontiersin.orgnih.gov This poses a significant challenge for forensic and clinical toxicology laboratories, which must be able to detect and accurately quantify an ever-expanding list of compounds. The inadequacy of traditional targeted screening methods, which rely on having a pre-existing reference standard for every compound, is a major concern. frontiersin.orgmdpi.com

Therefore, there is a critical need to expand the catalog of available Certified Reference Materials (CRMs) for a wide range of opioid research analogs. sigmaaldrich.com CRMs are the bedrock of reliable quantitative analysis, providing the metrologically traceable standards necessary for calibrating instruments and validating analytical methods. sigmaaldrich.comcaymanchem.com Without access to well-characterized CRMs for new analogs, laboratories face significant hurdles in identifying and reporting these substances, potentially delaying the recognition of public health threats. nih.govmdpi.com

The development of CRMs for parent drugs, their metabolites, and stable-isotope labeled internal standards is essential. sigmaaldrich.com This comprehensive approach supports not only the identification of the primary compound but also research into its metabolism and pharmacokinetics. For forensic purposes, identifying common product ions and fragmentation patterns for different opioid classes can help in developing non-targeted screening methods that can flag the presence of a novel analog even when a specific CRM is not yet available. frontiersin.org However, for definitive identification and quantification, a specific CRM remains indispensable. The availability of a broad scope of CRMs, including those for tapentadol and its related compounds, is fundamental to the quality and reliability of forensic toxicology. caymanchem.comelsevier.es

Integration with Advanced Computational Modeling for Preclinical Drug Disposition Prediction

Data generated using Tapentadol-d3 (hydrochloride) (CRM) is pivotal for the development and refinement of advanced computational models, such as pharmacokinetic/pharmacodynamic (PK/PD) models. These models are used in preclinical research to simulate and predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to the drug's therapeutic effect. veedalifesciences.com

Pharmacokinetic modeling for tapentadol has been performed to understand its behavior in various populations, including adults and children, and to inform dosing strategies. nih.govdovepress.comnih.gov These models, often one- or two-compartment models, describe the drug's clearance and volume of distribution. jst.go.jpnih.gov The accuracy of the data input into these models is paramount, and this is where high-quality bioanalytical methods using stable isotope-labeled internal standards become crucial.

The use of SIL-IS like Tapentadol-d3 ensures the generation of precise and accurate concentration-time data, which forms the foundation of any PK model. Deuterated standards enhance the quality of the data fed into PK/PD models, leading to more reliable predictions about a drug's half-life, bioavailability, and potential for drug-drug interactions. uni-muenchen.de By providing robust data, these standards help bridge the gap between in vitro results and in vivo outcomes, a process known as in vitro-in vivo extrapolation (IVIVE). This integration of high-quality analytical data with computational modeling allows researchers to better predict a drug's disposition in humans, facilitating more informed decisions in drug development. veedalifesciences.com

Role in Isotopic Tracer Studies for Understanding Metabolic Fluxes in Non-Clinical Systems

Isotopically labeled compounds like Tapentadol-d3 are powerful tools for investigating drug metabolism in non-clinical, in vitro systems. Stable Isotope Resolved Metabolomics (SIRM) and other metabolic flux analysis (MFA) techniques use labeled compounds as tracers to map the intricate network of biochemical reactions a drug undergoes. nih.govrsc.org These studies are fundamental to understanding how a parent drug is converted into its various metabolites.

In this context, a biological system, such as cell cultures or liver microsomes, is incubated with the deuterated drug. nih.govnih.gov Analytical techniques, primarily mass spectrometry, are then used to track the appearance of the deuterium (B1214612) label in downstream metabolites. nih.govcreative-proteomics.com This allows for the unambiguous identification of metabolic pathways and the calculation of metabolic fluxes—the rates of turnover in a metabolic pathway. mdpi.comnih.gov

Innovation in Sample Preparation Techniques leveraging Deuterated Standards

Effective sample preparation is a critical, and often challenging, step in bioanalysis. Its goal is to remove interfering substances from complex biological matrices like blood, urine, or tissue, and to concentrate the analyte of interest before instrumental analysis. dovepress.comresearchgate.net Innovations in this area often focus on improving recovery, reducing matrix effects, and increasing throughput. The use of deuterated standards like Tapentadol-d3 is integral to the success and quality control of these techniques. researchgate.netmdpi.com

Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for cleaning up samples containing opioids. dovepress.comresearchgate.net In SPE, for instance, compounds are separated based on their physical and chemical properties as they pass through a solid sorbent. chromatographyonline.com A deuterated internal standard is ideally added to the sample before any extraction steps begin. nih.gov Because the stable isotope-labeled internal standard (SIL-IS) has virtually identical chemical properties to the analyte, it will experience similar losses during the multi-step extraction and cleanup process. nih.gov

By measuring the amount of the SIL-IS that is recovered, analysts can calculate a correction factor to apply to the analyte's measured concentration. This accurately accounts for any analyte that was lost during sample preparation, significantly improving the accuracy of the final quantitative result. tandfonline.comnih.gov This principle applies to both established techniques and innovations in sample preparation, such as the development of new SPE sorbents or automated microextraction methods. mdpi.comnih.gov The use of Tapentadol-d3 ensures that as sample preparation methods become more advanced and miniaturized, the reliability and accuracy of the resulting data are not compromised.

Table of Mentioned Compounds

| Compound Name | Abbreviation | Type |

| Tapentadol | TPD | Parent Drug / Analyte |

| Tapentadol-d3 (hydrochloride) | TPD-d3 | Deuterated Internal Standard (CRM) |

| N-Desmethyltapentadol | DMT | Metabolite |

| Tapentadol-O-glucuronide | - | Metabolite |

| Tapentadol-O-sulfate | - | Metabolite |

Interactive Table: Applications of Tapentadol-d3 (hydrochloride) (CRM) in Research

| Research Area | Key Application of Tapentadol-d3 | Benefit |

| Novel Analytical Platforms | Internal Standard for LC-MS/MS | Corrects for analytical variability, improving accuracy and precision of tapentadol & metabolite quantification. jst.go.jpsigmaaldrich.com |

| Opioid Analog Research | Certified Reference Material | Provides a traceable standard for method validation, ensuring reliable identification of tapentadol in forensic and toxicology screening. sigmaaldrich.com |

| Computational Modeling | Source of High-Quality Data | Generates precise concentration-time data for building robust pharmacokinetic (PK/PD) models. nih.gov |

| Isotopic Tracer Studies | Metabolic Tracer | Enables tracking of metabolic pathways and calculation of metabolic flux in in vitro systems. nih.govnih.gov |

| Sample Preparation | Recovery & Matrix Effect Control | Compensates for analyte loss and signal suppression/enhancement during extraction from biological matrices. tandfonline.comresearchgate.net |

Q & A

Basic: What are the critical safety protocols for handling Tapentadol-d3 (hydrochloride) (CRM) in laboratory settings?

Answer:

Researchers must adhere to OSHA HCS guidelines outlined in the Safety Data Sheet (SDS) for Tapentadol-d3 (hydrochloride) (CRM):

- Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and eye protection. Mouth respiratory protection is required during firefighting scenarios .

- Exposure Limits: Monitor methanol (a constituent) with permissible exposure limits (PEL) of 260 mg/m³ (long-term) and 325 mg/m³ (short-term). Skin contact with Tapentadol-d3 requires immediate washing with soap and water .

- Hazard Mitigation: Avoid ignition sources due to flammability (GHS02) and ensure proper ventilation to prevent inhalation toxicity (H331) .

Basic: Which chromatographic methods are validated for quantifying Tapentadol-d3 (hydrochloride) (CRM) in pharmacokinetic studies?

Answer:

Reverse-phase HPLC or UPLC methods are recommended, adapted from USP monographs for structurally related opioids (e.g., Tramadol Hydrochloride):

- Column Selection: Use C18 columns with particle sizes ≤5 µm for high-resolution separation.

- Mobile Phase: Optimize acetonitrile-phosphate buffer (pH 3.0) ratios to achieve retention times >5 minutes, minimizing matrix interference.

- Validation Parameters: Include linearity (R² ≥0.999), precision (%RSD <2%), and recovery rates (95–105%) using deuterated internal standards for isotopic correction .

Advanced: How should researchers design stability studies for Tapentadol-d3 (hydrochloride) (CRM) under non-ambient storage conditions?

Answer:

Stability studies must follow ICH Q1A guidelines with methodological rigor:

- Stress Testing: Expose the CRM to accelerated degradation via heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition products via LC-MS/MS.

- Kinetic Analysis: Use Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data.

- Data Interpretation: Compare degradation profiles against non-deuterated Tapentadol to assess isotopic stability. Document deviations >5% in assay purity .

Advanced: How can researchers resolve contradictions between observed pharmacokinetic data and literature values for Tapentadol-d3 (hydrochloride)?

Answer:

Methodological discrepancies often arise from matrix effects or calibration errors. Address these via:

- Cross-Validation: Replicate studies using alternative detection methods (e.g., tandem mass spectrometry vs. UV spectrophotometry).

- Matrix-Matched Calibration: Prepare standards in the same biological matrix (e.g., plasma) to correct for ion suppression/enhancement.

- Meta-Analysis: Apply weighted least-squares regression to harmonize data across studies, accounting for variables like extraction efficiency and LC column lot variations .

Basic: What are the environmental disposal guidelines for Tapentadol-d3 (hydrochloride) (CRM) waste?

Answer:

Per SDS recommendations:

- Aquatic Toxicity: Avoid discharge into water systems due to inherent toxicity (H400). Use chemical inactivation (e.g., alkaline hydrolysis) before disposal.

- Waste Segregation: Collect contaminated solvents in flame-resistant containers labeled "Hazardous Waste – Narcotic Derivatives."

- Regulatory Compliance: Follow EPA 40 CFR Part 261 for hazardous waste management and DOT/IATA transport regulations .

Advanced: What strategies optimize the use of Tapentadol-d3 (hydrochloride) (CRM) in isotope dilution mass spectrometry (IDMS)?

Answer:

- Internal Standard Purity: Confirm isotopic enrichment ≥98% via high-resolution MS to avoid cross-contribution from non-deuterated analogs.

- Calibration Curve Design: Use a minimum of six concentration points spanning 0.1–200 ng/mL, with bracketing standards every 10 samples.

- Signal Normalization: Apply post-acquisition correction for detector drift using lockmass compounds (e.g., deuterated caffeine) .

Basic: What first-aid measures are critical for acute exposure to Tapentadol-d3 (hydrochloride) (CRM)?

Answer:

Immediate actions per SDS include:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored (H331).

- Dermal Contact: Wash with water for 15 minutes; remove contaminated clothing (H311).

- Ingestion: Do not induce vomiting; administer activated charcoal (1 g/kg body weight) and seek emergency care (H301) .

Advanced: How can researchers assess the reproductive toxicity risks of Tapentadol-d3 (hydrochloride) (CRM) in longitudinal studies?

Answer:

- In Vitro Models: Use murine embryonic stem cell assays (EST) to screen for teratogenicity (H361).

- Dose-Response Analysis: Administer 0.1–10 mg/kg/day in rodent models, monitoring litter size and neonatal viability over three generations.

- Biomarker Tracking: Quantify placental transfer using radiolabeled analogs and autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.